molecular formula C4H5N3O2 B1268154 2-Amino-1H-imidazole-5-carboxylic acid CAS No. 860011-60-5

2-Amino-1H-imidazole-5-carboxylic acid

Cat. No. B1268154
M. Wt: 127.1 g/mol
InChI Key: YTYZMZQDGZMTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1H-imidazole-5-carboxylic acid” is a compound with the molecular formula C4H5N3O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of several natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry due to their wide range of therapeutic applications . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles . For instance, a protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of “2-Amino-1H-imidazole-5-carboxylic acid” involves a five-membered imidazole ring with an amino group attached to one carbon and a carboxylic acid group attached to another . The presence of these functional groups contributes to the compound’s chemical reactivity and potential biological activity.


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines can provide multisubstituted imidazoles in good yields under mild reaction conditions .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It is expected to be highly soluble in water and other polar solvents due to the presence of polar functional groups .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • They are also used in the synthesis of various drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthesis of Antihypertensive Compounds

    • 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has been synthesized and evaluated for antihypertensive potential in rats .
  • Construction of Metal–Organic Frameworks (MOFs)

    • Imidazole multicarboxylate-based MOFs have been synthesized for proton conduction research . The MOFs were found to be temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
  • Development of β-Lactamase Inhibitors

    • 1H-Imidazole-2-carboxylic acid derivatives have been optimized to provide effective inhibitors of VIM-type metallo-β-lactamases, which are enzymes produced by bacterial pathogens that confer resistance to carbapenem antibiotics .
  • Synthesis of Biologically Active Molecules

    • Imidazoles play a pivotal role in the synthesis of biologically active molecules . They are used in the synthesis of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Production of Di- and Tri-substituted Imidazolones

    • The reaction involving imidazole has been used a number of times in the production of di- and tri-substituted imidazolones .

Future Directions

The broad range of biological activities exhibited by imidazole derivatives suggests that they have significant potential for the development of new drugs . Future research may focus on exploring this potential further, as well as developing more efficient and environmentally friendly methods for the synthesis of these compounds .

properties

IUPAC Name

2-amino-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-4-6-1-2(7-4)3(8)9/h1H,(H,8,9)(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYZMZQDGZMTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337316
Record name 2-Amino-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1H-imidazole-5-carboxylic acid

CAS RN

860011-60-5
Record name 2-Amino-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.